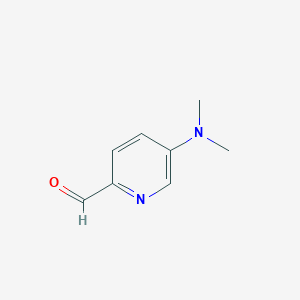

5-(Dimethylamino)pyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(dimethylamino)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)9-5-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRWCDQGOOUVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31191-06-7 | |

| Record name | 5-(dimethylamino)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine-5-carbaldehyde with dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran or dioxane at room temperature. The product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylamino)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: 5-(Dimethylamino)pyridine-2-carboxylic acid.

Reduction: 5-(Dimethylamino)pyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-(Dimethylamino)pyridine-2-carbaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It acts as a precursor for various heterocyclic compounds, which are essential in drug development and materials science. The compound can undergo several transformations, including oxidation, reduction, and substitution reactions.

| Type of Reaction | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | 5-(Dimethylamino)pyridine-2-carboxylic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride | 5-(Dimethylamino)pyridine-2-methanol |

| Substitution | Nucleophiles (halides, amines) | Various substituted pyridine derivatives |

Biological Research

Biochemical Probes

In biological studies, this compound can be used to investigate enzyme interactions and cellular processes. Its ability to form covalent bonds with biological macromolecules makes it valuable for developing probes that can help in understanding enzyme mechanisms and metabolic pathways.

Case Study: Enzyme Interaction

Research has shown that derivatives of this compound can modulate enzyme activity through specific interactions, making them suitable candidates for further investigation in drug design and development.

Industrial Applications

Synthesis of Specialty Chemicals

The compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity allows it to participate in various synthetic pathways that lead to valuable industrial products.

Catalytic Applications

Recent studies have explored the use of this compound in catalytic systems. For instance, it has been incorporated into copper(II) complexes that serve as catalysts for synthesizing heterocyclic compounds through multi-component reactions (MCRs). This application highlights its potential in green chemistry by facilitating reactions under mild conditions with high efficiency.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The aldehyde group can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

Key Observations:

Molecular Weight Parity: Both this compound and 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde share the same molecular formula and weight, but their structural frameworks differ significantly. The latter contains a fused pyrazolo-pyridine ring system, which may confer distinct electronic and steric properties .

Functional Group Diversity: The dimethylamino group in this compound distinguishes it from other aldehydes, such as the hydroxymethyl- and hydroxyl-substituted pyridine derivative (vitamin B6-related compound) and the chloro-methylthio pyrimidine analog .

Electrophilicity: The aldehyde group in this compound is positioned ortho to the dimethylamino group, which may enhance electrophilicity at the carbonyl carbon via resonance effects. In contrast, 4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde features a pyrimidine ring with electron-withdrawing substituents (Cl, SCH₃), likely reducing aldehyde reactivity .

Biological Activity

Overview

5-(Dimethylamino)pyridine-2-carbaldehyde (CAS No. 31191-06-7) is an organic compound belonging to the class of pyridine derivatives. It features a dimethylamino group at the 5-position and an aldehyde group at the 2-position of the pyridine ring. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and biological research due to its unique reactivity and ability to interact with various biological targets.

This compound can be synthesized through several methods, including the reaction of 2-chloropyridine-5-carbaldehyde with dimethylamine in the presence of a base like triethylamine. The reaction typically occurs in solvents such as tetrahydrofuran or dioxane at room temperature, followed by purification via column chromatography to yield high-purity products.

The biological activity of this compound is primarily attributed to its functional groups. The dimethylamino group acts as a nucleophile, allowing for various chemical reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biological molecules. This interaction can modulate enzyme activity and influence various biological pathways.

Biological Activity and Research Findings

Research has shown that derivatives of pyridine, including this compound, exhibit significant biological activities. Here are some key findings:

- Anticancer Activity : A study evaluated several pyridine derivatives, including those similar to this compound, for their cytotoxic effects against L1210 leukemia cells. Certain derivatives demonstrated potent inhibition of ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. The most active compounds showed IC50 values around 1 µM and prolonged survival in treated mice .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been used as a probe to study enzyme-catalyzed reactions, indicating its utility in understanding biochemical mechanisms involving pyridine derivatives .

- Pharmacological Applications : Due to its structural characteristics, this compound serves as a scaffold for drug design targeting various diseases, including cancer and inflammatory conditions. Its ability to form stable adducts with biological molecules makes it a valuable intermediate in drug discovery .

Case Studies

Several studies have highlighted the biological effects of compounds related to this compound:

- In Vitro Studies : In vitro assays demonstrated that certain thiosemicarbazones derived from pyridine carbaldehydes exhibited significant cytotoxicity against cancer cell lines, with some compounds achieving IC50 values below 1 µM .

- In Vivo Efficacy : Animal studies showed that specific derivatives could significantly extend survival times in leukemia-bearing mice when administered at optimized doses over multiple days .

- Mechanistic Insights : Research has elucidated the mechanisms by which these compounds exert their effects, including the inhibition of critical enzymes involved in nucleotide metabolism and potential anti-inflammatory pathways .

Comparative Analysis

To further understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino and aldehyde groups | Anticancer, enzyme inhibition |

| 4-Dimethylaminopyridine | Dimethylamino group only | Catalytic activity enhancer |

| 2-(Dimethylamino)pyrimidine-5-carbaldehyde | Pyrimidine ring with dimethylamino | Variable anticancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.